4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one
Overview
Description
4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one: is a chemical compound with the molecular formula C5H10N2O5 and a molecular weight of 178.1433 g/mol . This compound is characterized by its clear pale yellow appearance in a 40% aqueous solution and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one involves the reaction of glyoxal, formaldehyde, and urea . The process typically includes the following steps:
Glyoxal Reaction: Glyoxal is added to a reaction vessel with a 20-25% sodium carbonate (Na2CO3) solution to adjust the pH. Urea is then added, and the mixture is stirred and heated to around 35°C, allowing the temperature to rise to 45°C for 1 hour.
Formaldehyde Addition: A 37% formaldehyde solution is added to the reaction mixture, and the pH is adjusted to 8-8.5 using Na2CO3. The product is diluted with water to the desired concentration and packaged.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring consistent quality and yield. The process involves precise control of reaction conditions and the use of industrial-grade reagents .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Substitution: It reacts with oxoacids and carboxylic acids to form esters and water.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Acids: Carboxylic acids and oxoacids are used in esterification reactions.
Major Products:
Aldehydes/Ketones: Formed through oxidation reactions.
Scientific Research Applications
Chemistry:
Textile Industry: Used as a resin for “wash and wear” fabrics, providing durability and resistance to chlorine.
Paper Industry: Employed in paper manufacturing for its stiffening properties.
Biology and Medicine:
Antimicrobial Agent: Exhibits activity against various bacteria, fungi, and yeasts. It has shown clinical relevance in treating urinary tract infections caused by E.
Industry:
Adhesives and Coatings: Utilized in adhesives and coatings for its stability and resistance to hydrolysis.
Mechanism of Action
The mechanism of action of 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one involves its reactive hydroxyl groups, which interact with proteins and other cellular components in aqueous solutions containing nitrogen atoms . This interaction leads to the formation of crosslinks between molecules, inhibiting bacterial growth and providing antimicrobial properties .
Comparison with Similar Compounds
- 1,3-Bis(hydroxymethyl)-4,5-dihydroxy-2-imidazolidone
- N,N’-Dimethylol-4,5-dihydroxyethyleneurea
- Dimethylol dihydroxyethyleneurea
Comparison: 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one is unique due to its dual functionality as both an alcohol and an amide, allowing it to participate in a wide range of chemical reactions . Its stability and resistance to hydrolysis make it particularly valuable in industrial applications .
Properties
IUPAC Name |
4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O5/c8-1-6-3(10)4(11)7(2-9)5(6)12/h3-4,8-11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYUSQVGRCPBPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C(C(N(C1=O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O5 | |
Record name | DIMETHYLOLDIHYDROXYETHYLENEUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20255 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28476-19-9 | |
Record name | 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(hydroxymethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28476-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1025140 | |
Record name | Dimethyloldihydroxyethyleneurea | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1025140 | |
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Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyloldihydroxyethyleneurea is a clear pale yellow 40% aqueous solution. (NTP, 1992), Liquid, Pale yellow solution; [CAMEO] | |
Record name | DIMETHYLOLDIHYDROXYETHYLENEUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20255 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(hydroxymethyl)- | |
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Record name | Dimethylol dihydroxyethyleneurea | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
Record name | DIMETHYLOLDIHYDROXYETHYLENEUREA | |
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URL | https://cameochemicals.noaa.gov/chemical/20255 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
1854-26-8, 68411-81-4 | |
Record name | DIMETHYLOLDIHYDROXYETHYLENEUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20255 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dimethyloldihydroxyethyleneurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1854-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethyloldihydroxyethyleneurea | |
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Record name | 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(hydroxymethyl)-, methylated | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411814 | |
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Record name | 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(hydroxymethyl)- | |
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Record name | Dimethyloldihydroxyethyleneurea | |
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Record name | 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one | |
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Record name | DIMETHYLOLDIHYDROXYETHYLENEUREA | |
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Record name | DIMETHYLOLDIHYDROXYETHYLENEUREA | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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